N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzotriazinyl group, a cyclohexyl group, and a butanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazinyl intermediate, followed by the introduction of the cyclohexyl group through a series of substitution reactions. The final step involves the formation of the butanoic acid moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various industrial products.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(METHYLSULFONYLOXY)-4-NITROBENZOIC ACID
- 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)PENTANOIC ACID
Uniqueness
Compared to similar compounds, 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H26N4O4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C20H26N4O4S/c1-29-11-10-17(20(27)28)21-18(25)14-8-6-13(7-9-14)12-24-19(26)15-4-2-3-5-16(15)22-23-24/h2-5,13-14,17H,6-12H2,1H3,(H,21,25)(H,27,28)/t13?,14?,17-/m0/s1 |
InChI Key |
UAFUWDSFAHRWKC-KVULBXGLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.